molecular formula C21H23N5O7 B2945344 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1421481-09-5

5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2945344
CAS No.: 1421481-09-5
M. Wt: 457.443
InChI Key: SRYOTNSGVYULFN-UHFFFAOYSA-N
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Description

The compound 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate features a 1,2,4-oxadiazole core, a heterocyclic ring known for its stability and pharmacological relevance . The azetidine (4-membered nitrogen-containing ring) at position 5 is substituted with a 4-ethoxy-3-methoxybenzyl group, which may enhance lipophilicity and receptor binding. The pyrazine moiety at position 3 contributes to π-π stacking interactions, often critical for biological activity . The oxalate salt form improves solubility and bioavailability compared to free bases .

Properties

IUPAC Name

5-[1-[(4-ethoxy-3-methoxyphenyl)methyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3.C2H2O4/c1-3-26-16-5-4-13(8-17(16)25-2)10-24-11-14(12-24)19-22-18(23-27-19)15-9-20-6-7-21-15;3-1(4)2(5)6/h4-9,14H,3,10-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYOTNSGVYULFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-(4-Ethoxy-3-methoxybenzyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate (CAS Number: 1421481-09-5) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O7C_{21}H_{23}N_{5}O_{7} with a molecular weight of 457.4 g/mol. The structure features a complex arrangement of azetidine and oxadiazole rings, which are known to enhance biological activity due to their ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others. A study indicated that certain oxadiazole derivatives had IC50 values lower than 1 µM, suggesting potent anticancer activity .

Table 1: Summary of Anticancer Activity

Compound NameCancer Cell LineIC50 Value (µM)
D-16HEPG20.2757357
D-20MCF70.41785
D-4SW11161.18 ± 0.14

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that oxadiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups in the structure has been linked to increased antimicrobial efficacy .

Table 2: Antimicrobial Efficacy

MicroorganismActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant inhibition

Antioxidant Properties

In addition to anticancer and antimicrobial activities, the compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that similar compounds can scavenge free radicals effectively, contributing to their overall therapeutic potential .

The mechanisms underlying the biological activities of oxadiazole derivatives often involve interactions with specific molecular targets:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Free Radical Scavenging : The antioxidant activity is primarily due to the ability of these compounds to donate electrons to free radicals, thereby neutralizing them.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

  • A study conducted by Dhumal et al. demonstrated that a combination of oxadiazole with thiazole showed promising results against Mycobacterium bovis, indicating potential for tuberculosis treatment .
  • Another investigation into the structure–activity relationship revealed that modifications in the azetidine ring significantly influenced both anticancer and antimicrobial activities .

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core in the compound is typically stable under physiological conditions but may undergo nucleophilic substitution or ring-opening reactions under specific conditions:

  • Electrophilic Substitution : The oxadiazole’s nitrogen atoms can participate in hydrogen bonding, but electrophilic attacks are less common due to aromatic stabilization .

  • Reductive Cleavage : The N–O bond is susceptible to reductive cleavage (e.g., using LiAlH₄ or catalytic hydrogenation), which could yield imidazole or amine derivatives .

Azetidine Moiety Reactivity

The azetidine ring (3-membered nitrogen heterocycle) may exhibit strain-driven reactivity:

  • Ring-Opening Reactions : Acidic or nucleophilic conditions could lead to ring opening. For example, protonation of the azetidine nitrogen followed by nucleophilic attack at the β-carbon might yield linear amines .

  • Functionalization : The secondary amine in the azetidine can undergo alkylation, acylation, or sulfonylation under standard conditions .

4-Ethoxy-3-methoxybenzyl Group

  • Demethylation : The methoxy group may undergo demethylation under strong acidic (HBr/AcOH) or basic conditions to yield phenolic derivatives .

  • Oxidative Degradation : The ethoxy group could be oxidized to a carboxylic acid using KMnO₄ or other oxidizing agents .

Pyrazin-2-yl Group

  • Electrophilic Aromatic Substitution : The pyrazine ring’s electron-deficient nature allows for substitution at the 3- and 5-positions under nitration or halogenation conditions .

Salt Formation and Stability

The oxalate counterion suggests:

  • Ion Exchange : The oxalate salt could be converted to other salts (e.g., HCl or Na⁺ salts) via acid-base reactions.

  • pH-Dependent Stability : Acidic conditions may protonate the oxadiazole nitrogen, altering solubility and stability .

Hypothetical Reaction Pathways

Reaction TypeConditionsExpected Product(s)Supporting References
Oxadiazole Reduction H₂/Pd-C in EtOH3-(Pyrazin-2-yl)-1H-imidazole derivative
Azetidine Alkylation CH₃I, K₂CO₃, DMFN-Methylazetidine analog
Pyrazine Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-pyrazin-2-yl-substituted oxadiazole
Demethylation HBr (48%), refluxPhenolic derivative with free -OH group

Experimental Considerations

  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates during substitution reactions .

  • Thermal Stability : The oxadiazole ring is stable up to ~200°C, but azetidine strain could lower decomposition thresholds .

Gaps in Literature

No direct studies on this compound’s reactivity were found. Further experimental work is required to validate these hypotheses, particularly:

  • Kinetic studies of azetidine ring-opening under acidic conditions.

  • Catalytic systems for selective oxadiazole functionalization.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Biological Activity Reference
Target Compound 1,2,4-oxadiazole 5: Azetidinyl (4-ethoxy-3-methoxybenzyl); 3: Pyrazinyl; Oxalate salt Under investigation -
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 1,2,4-oxadiazole 5: Pyrrolidinyl (phenylethyl); 3: Pyridyl SARS-CoV-2 replication inhibitor
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole 1,2,4-oxadiazole 5: Azetidinyl (chlorothiophene sulfonyl); 3: Pyrazinyl Not reported
3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole 1,2,4-oxadiazole 5: Piperidinyl (trifluoropropyl sulfonyl); 3: Pyrazinyl Not reported
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 1,2,4-oxadiazole 5: Azetidinyl; 3: Methoxyethyl; Hydrochloride salt Not reported

Key Observations :

  • Azetidine vs. Pyrrolidine/Piperidine : Azetidine’s smaller ring size (4-membered vs. 5- or 6-membered) may influence conformational flexibility and target binding .
  • Salt Forms : The oxalate salt (target) vs. hydrochloride () may alter solubility and crystallinity, impacting formulation .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole HCl 1a (SARS-CoV-2 inhibitor)
Molecular Weight ~450 (estimated) 219.67 ~450
Solubility High (oxalate salt) Moderate (hydrochloride salt) Low (free base)
LogP (Predicted) ~2.5 (methoxy/ethoxy groups) 1.2 ~3.0 (phenylethyl group)
Metabolic Stability Moderate (ester hydrolysis) High (stable ether linkage) Low (pyrrolidine oxidation)

Key Insights :

  • The oxalate salt improves aqueous solubility, favoring oral bioavailability over free bases .

Q & A

Basic: What synthetic strategies are employed to construct the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). For example:

  • Step 1 : React hydrazine hydrate with a carbonyl precursor (e.g., ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate) to form pyrazole intermediates .
  • Step 2 : Use phosphorus oxychloride or similar agents to facilitate cyclization into the oxadiazole core .
  • Key reagents : Diethyl oxalate, hydrazine hydrate, and sodium hydride in toluene are common for initial condensation steps .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

A multi-technique approach is essential:

  • 1H NMR/IR spectroscopy : Confirms functional groups (e.g., oxadiazole C=N stretching at ~1600–1680 cm⁻¹) and substitution patterns on aromatic rings .
  • Elemental analysis : Validates empirical formula, especially for nitrogen and sulfur content .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) and detects byproducts .

Advanced: What challenges arise in regioselectivity during functionalization of the azetidine ring?

Regioselective benzylation of the azetidine nitrogen often requires:

  • Protecting groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) to direct substitution to the 3-position .
  • Catalytic control : Palladium catalysts or Lewis acids (e.g., ZnCl₂) can enhance selectivity during alkylation .
  • Kinetic vs. thermodynamic control : Reaction temperature and solvent polarity (e.g., DMF vs. THF) influence product distribution .

Advanced: How can conflicting biological activity data across studies be resolved?

Discrepancies (e.g., variable IC₅₀ values) may stem from:

  • Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or enzyme isoforms (e.g., fungal vs. human 14α-demethylase) .
  • Solution : Standardize protocols (e.g., CLSI guidelines for antifungal assays) and validate activity using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .

Basic: What in vitro models are used to evaluate the compound’s antifungal potential?

  • Target : 14α-demethylase (CYP51), a fungal enzyme critical for ergosterol biosynthesis.
  • Method : Molecular docking against PDB:3LD6 (lanosterol demethylase) predicts binding affinity .
  • Validation : Follow-up with broth microdilution assays (CLSI M27/M38) against Candida spp. or Aspergillus strains .

Advanced: What role does the oxalate counterion play in the compound’s physicochemical properties?

The oxalate salt enhances:

  • Solubility : Improves aqueous solubility for in vivo studies compared to free bases .
  • Stability : Reduces hygroscopicity and prevents degradation during storage .
  • Method : Salt formation involves reacting the free base with oxalic acid in ethanol, followed by recrystallization .

Advanced: How can computational methods predict off-target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against human kinases or GPCRs, minimizing toxicity risks .
  • ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 inhibition, and blood-brain barrier penetration .

Basic: What spectroscopic techniques resolve overlapping signals in the pyrazine and benzyl regions?

  • 2D NMR : HSQC and HMBC correlate 1H and 13C signals to distinguish pyrazine C-H couplings from benzyl protons .
  • Deuterated solvents : DMSO-d₆ shifts aromatic protons downfield, reducing signal overlap .

Advanced: How is the compound’s metabolic stability assessed in preclinical studies?

  • Liver microsome assays : Incubate with human/rat microsomes, then quantify parent compound via LC-MS/MS .
  • CYP450 profiling : Identify major isoforms (e.g., CYP3A4) responsible for metabolism using recombinant enzymes .

Advanced: What strategies improve yield in the final oxalate salt crystallization?

  • Antisolvent addition : Slowly introduce ethyl acetate into a saturated ethanol solution to induce nucleation .
  • Temperature gradient : Cool from 60°C to 4°C over 12 hours to form uniform crystals .

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